1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a complex organic compound that features a benzhydryl group, a piperazine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of a diamine with a sulfonyl chloride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperazine intermediate.
Urea Formation: The final step involves the reaction of the benzhydryl-piperazine intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the urea moiety would yield amine derivatives.
Scientific Research Applications
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amine: Similar structure but lacks the urea moiety.
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)sulfone: Contains a sulfone group instead of a urea moiety.
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamate: Contains a carbamate group instead of a urea moiety.
Uniqueness
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is unique due to the presence of both the benzhydryl and urea moieties, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-29(27,28)25-16-14-24(15-17-25)13-12-22-21(26)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRVSHOGPNRVOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.